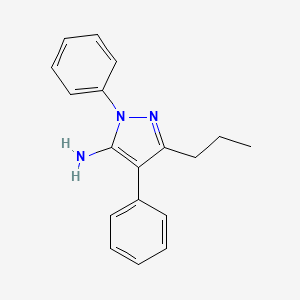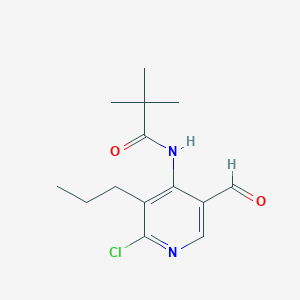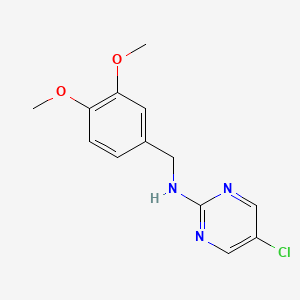![molecular formula C18H16N2O B11846165 Benzenecarboximidamide, 4-[(1-naphthalenyloxy)methyl]- CAS No. 57323-92-9](/img/structure/B11846165.png)
Benzenecarboximidamide, 4-[(1-naphthalenyloxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Naphthalen-1-yloxy)methyl)benzimidamide is an organic compound characterized by the presence of a naphthalene ring linked to a benzimidamide group through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Naphthalen-1-yloxy)methyl)benzimidamide typically involves the reaction of 1-naphthol with 4-fluorobenzonitrile to form an intermediate, which is then converted to the final product through further chemical reactions . The reaction conditions often include the use of solvents such as pyridine and catalysts like triphenyl phosphite .
Industrial Production Methods
While specific industrial production methods for 4-((Naphthalen-1-yloxy)methyl)benzimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-((Naphthalen-1-yloxy)methyl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the benzimidamide group to other functional groups.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Aplicaciones Científicas De Investigación
4-((Naphthalen-1-yloxy)methyl)benzimidamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-((Naphthalen-1-yloxy)methyl)benzimidamide involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the enzyme cytochrome P450 lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene derivatives: Compounds like naphthoquinones and naphthols share structural similarities with 4-((Naphthalen-1-yloxy)methyl)benzimidamide.
Benzimidazole derivatives: These include various substituted benzimidazoles that exhibit similar biological activities.
Uniqueness
4-((Naphthalen-1-yloxy)methyl)benzimidamide is unique due to its specific combination of a naphthalene ring and a benzimidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Propiedades
Número CAS |
57323-92-9 |
|---|---|
Fórmula molecular |
C18H16N2O |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
4-(naphthalen-1-yloxymethyl)benzenecarboximidamide |
InChI |
InChI=1S/C18H16N2O/c19-18(20)15-10-8-13(9-11-15)12-21-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H3,19,20) |
Clave InChI |
XYGBMDWRXOOAJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(C=C3)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol](/img/structure/B11846083.png)
![7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11846091.png)






![2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846134.png)





